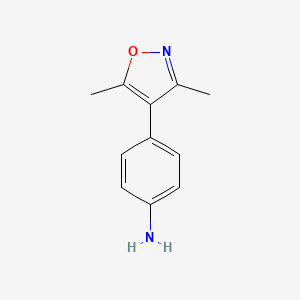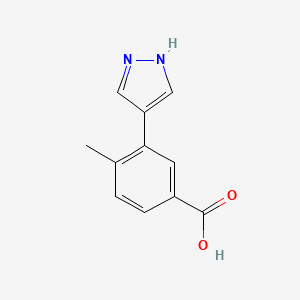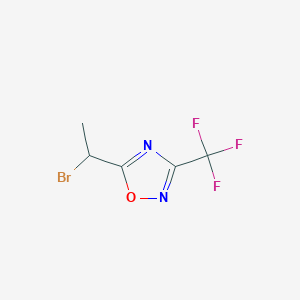![molecular formula C10H13ClN4O B1396381 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine CAS No. 1306739-48-9](/img/structure/B1396381.png)
5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine
Descripción general
Descripción
5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine (5-CAP) is a chemical compound that is commonly used in various scientific studies and experiments. It is a member of the pyrimidine family and is a derivative of amino piperazine. 5-CAP is a versatile compound that can be used in a variety of applications due to its unique properties and ability to bind to various molecules. 5-CAP has been studied extensively in recent years due to its potential applications in medical research and drug development.
Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
- Study on Dipeptidyl Peptidase Inhibitor : A compound similar to 5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine, PF-00734200, showed potential as a dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment. Its metabolism involved hydroxylation at the pyrimidine ring's 5′ position and several other pathways, suggesting a complex metabolic profile (Sharma et al., 2012).
Synthesis and Structure-Activity Relationship
- Synthesis of Piperazin-1-yl Substituted Heterobiaryls : This research focused on synthesizing piperazin-1-yl substituted unfused heterobiaryls, including compounds with a structure similar to this compound. The study aimed to understand how structural changes in these compounds affect their binding affinity, specifically targeting 5-HT7 receptors (Strekowski et al., 2016).
Anticancer and Antimalarial Applications
- Inhibitor of Tyrosine Kinase Activity in Cancer Treatment : A compound structurally related to this compound, PD0205520, was explored as an inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, indicating potential use in cancer treatment (Zhang et al., 2005).
- Antimalarial Agents : Piperazine tethered 4-aminoquinoline-pyrimidine hybrids showed significant in vitro antimalarial activity, suggesting that similar structures like this compound might have applications in antimalarial therapies (Thakur et al., 2014).
Biochemical Interactions and Receptor Affinity
- Adenosine Receptor Affinity : A study on 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with substitutions at the 5-position, including piperazin-1-yl moieties, targeted human adenosine receptors. This suggests potential biochemical interactions of similar compounds in receptor modulation (Squarcialupi et al., 2017).
Direcciones Futuras
: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, Article number 34 (2021). Link : “5-[4-(chloroacetyl)piperazin-1-yl]pyrimidine.” Fujifilm Wako Pure Chemical Corporation. Link : Benchchem. “Buy this compound | CAS No. 1306739-48-9.” Link
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with molecular chaperones . These chaperones promote the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on the function of molecular chaperones, it can be inferred that the compound might interact with these proteins to influence their function .
Biochemical Pathways
Given the potential interaction with molecular chaperones, it can be inferred that the compound might influence pathways related to cell cycle control and signal transduction .
Result of Action
Based on the potential interaction with molecular chaperones, it can be inferred that the compound might influence the maturation, structural maintenance, and regulation of specific target proteins .
Análisis Bioquímico
Biochemical Properties
5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of acetylcholinesterase by this compound can lead to increased acetylcholine levels, which in turn can affect cell signaling pathways that rely on cholinergic transmission. Additionally, this compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins. The effects on cellular metabolism may include changes in energy production, nutrient utilization, and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific biomolecules, such as enzymes and proteins. One of the primary mechanisms is the inhibition of acetylcholinesterase, which occurs through the binding of this compound to the active site of the enzyme . This binding prevents the enzyme from hydrolyzing acetylcholine, leading to increased levels of the neurotransmitter. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, to modulate their activity and influence cellular processes. These interactions can result in changes in gene expression, enzyme activity, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function . The stability of this compound is crucial for its effectiveness in biochemical assays and experiments. Degradation of this compound can lead to a decrease in its potency and efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function. At higher doses, this compound can cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings underscore the importance of determining the optimal dosage range for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy, toxicity, and overall impact on cellular function. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, this compound may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The subcellular distribution of this compound can influence its interactions with biomolecules, such as enzymes and receptors, and determine its overall impact on cellular function.
Propiedades
IUPAC Name |
2-chloro-1-(4-pyrimidin-5-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O/c11-5-10(16)15-3-1-14(2-4-15)9-6-12-8-13-7-9/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXBUMREPVEBAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CN=CN=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396298.png)
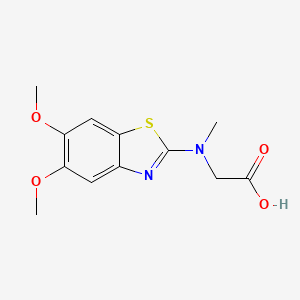


![1-[(5-acetyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1396306.png)
![tert-butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]carbamate](/img/structure/B1396307.png)
![2-(Dibenzo[b,d]furan-2-yloxy)ethanamine hydrobromide](/img/structure/B1396308.png)
![[3-(4-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1396309.png)
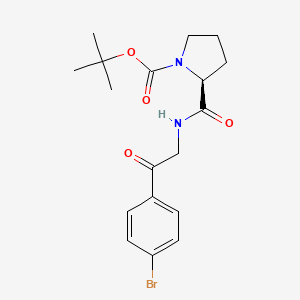
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetohydrazide](/img/structure/B1396313.png)
